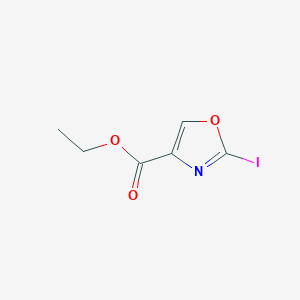
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole (CMEMMO) is an organic compound and a member of the oxazole family. This compound is a synthetic compound that has been used as a starting material in the synthesis of various active pharmaceutical ingredients (APIs). CMEMMO has been used in a variety of research applications, including drug discovery and development, materials science, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound has been involved in the synthesis of N-substituted 2-(Aminomethyl)oxazoles, illustrating its utility in nucleophilic substitution reactions to yield various amine derivatives (Ibata & Isogami, 1989).
- 2-(Halomethyl)-4,5-diphenyloxazoles, similar to the mentioned compound, act as reactive scaffolds in synthetic chemistry, useful in preparing a range of derivatives through substitution reactions (Patil & Luzzio, 2016).
Antimicrobial and Anticancer Activities
- Similar oxazole derivatives have shown potential in antimicrobial activities, indicating the relevance of the compound in developing new antimicrobial agents (Bektaş et al., 2007).
- Studies on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the given compound, have revealed insights into anti-cancer properties, highlighting the potential of similar compounds in cancer research (Karayel, 2021).
Corrosion Inhibition
- Oxazole derivatives have been evaluated as corrosion inhibitors, demonstrating that compounds like 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole could be used in this context (Rahmani et al., 2018).
Photophysical Properties
- Studies on oxazole derivatives, focusing on their photophysical properties, suggest that compounds like the one could be of interest in material science, particularly in light-sensitive applications (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-4-18-12-6-5-10(7-13(12)17-3)14-16-11(8-15)9(2)19-14/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQCDRITRUOSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)




![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)


![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)



